Home > Products > Screening Compounds P94507 > Motesanib diphosphate
Motesanib diphosphate - 857876-30-3

Motesanib diphosphate

Catalog Number: EVT-275171
CAS Number: 857876-30-3
Molecular Formula: C22H26N5O5P
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motesanib diphosphate is a novel, investigational, highly selective, oral inhibitor of multiple receptor tyrosine kinases (RTKs). [] It acts on vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit). [] This compound exhibits both anti-angiogenic properties, limiting the formation of new blood vessels crucial for tumor growth, and direct anti-tumor effects. [, ] Motesanib diphosphate is currently under investigation for its potential in treating various cancers, including differentiated thyroid cancer and non-small cell lung cancer. [, ]

Future Directions
  • Biomarker Identification: Identifying predictive biomarkers of response to Motesanib diphosphate treatment would allow for a more personalized approach, ensuring that therapy benefits those most likely to respond positively. []

Gemcitabine

    Relevance: Gemcitabine was studied in combination with Motesanib diphosphate and Erlotinib for the treatment of patients with solid tumors. The study aimed to assess the safety and pharmacokinetics of this combination therapy [].

Erlotinib

    Relevance: Similar to Gemcitabine, Erlotinib was also investigated in a combination therapy with Motesanib diphosphate for patients with solid tumors. This phase 1b study aimed to evaluate the safety and pharmacokinetics of the combination [].

Bevacizumab

    Relevance: This anti-angiogenic agent was used in a clinical trial alongside AMG 102 (an HGF/SF antagonist) and compared to Motesanib diphosphate in combination with AMG 102. The study's objective was to assess their combined efficacy in treating adult patients with advanced solid tumors [].

Paclitaxel

    Relevance: A Phase 1b study explored the combination of Motesanib diphosphate with either Paclitaxel or Docetaxel for treating locally recurrent, unresectable, or metastatic breast cancer. The study aimed to understand the safety, preliminary efficacy, and pharmacokinetics of these combinations [].

Docetaxel

    Relevance: Similar to Paclitaxel, Docetaxel was also studied in combination with Motesanib diphosphate for the treatment of advanced breast cancer. The Phase 1b study evaluated the safety, efficacy, and pharmacokinetics of the combined treatment [].

Gefitinib

    Relevance: Gefitinib, similar to Motesanib diphosphate, was tested as a potential targeted therapy for advanced thyroid cancer. Though it did not show objective responses in a Phase II trial, it did demonstrate some disease stabilization, prompting further investigation into its potential role in treating this type of cancer [].

Ketoconazole

    Relevance: A study investigated the effect of co-administering Ketoconazole, a potent CYP3A4 inhibitor, on the pharmacokinetics and tolerability of Motesanib diphosphate in patients diagnosed with advanced solid tumors [].

Overview

Motesanib diphosphate, formerly known as AMG 706, is a potent small molecule that functions primarily as a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound has garnered attention due to its dual role in inhibiting angiogenesis and exerting direct antitumor effects. Motesanib diphosphate is classified as an angiokinase inhibitor, targeting multiple receptor tyrosine kinases involved in tumor growth and vascularization, including VEGFR1, VEGFR2, VEGFR3, and platelet-derived growth factor receptors.

Source and Classification

Motesanib diphosphate is derived from the chemical modification of earlier compounds aimed at enhancing selectivity and efficacy against specific kinases. It belongs to the class of multikinase inhibitors, which are designed to interfere with various signaling pathways that promote cancer cell proliferation and survival. Its classification as an angiokinase inhibitor highlights its role in obstructing the processes that facilitate tumor vascularization, making it a candidate for cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of motesanib diphosphate involves several steps that incorporate various chemical reactions to achieve the desired molecular structure. The initial synthesis typically starts with precursor compounds that undergo phosphorylation to introduce diphosphate groups.

  1. Phosphorylation: The addition of phosphate groups is crucial for enhancing the compound's binding affinity to target kinases.
  2. Purification: Following synthesis, the compound undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the active form from by-products.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of motesanib diphosphate.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies.

Molecular Structure Analysis

Structure and Data

Motesanib diphosphate features a complex molecular structure characterized by its ability to interact with ATP-binding sites of various kinases. The chemical formula for motesanib diphosphate is C21_{21}H21_{21}N5_{5}O6_{6}P2_{2}, indicating the presence of multiple functional groups that facilitate its biological activity.

Key structural features include:

  • Diphosphate moiety: Essential for binding to kinase active sites.
  • Aromatic rings: Contribute to hydrophobic interactions with target proteins.
  • Amine groups: Play a role in hydrogen bonding with receptor sites.

The three-dimensional conformation of motesanib diphosphate allows it to effectively inhibit the activity of its target kinases.

Chemical Reactions Analysis

Reactions and Technical Details

Motesanib diphosphate undergoes various chemical reactions that are critical for its pharmacological activity. These reactions include:

  1. Kinase Inhibition: Motesanib competes with ATP for binding at the active sites of VEGFRs, thereby inhibiting their phosphorylation activity.
  2. Metabolism: In vitro studies have shown that motesanib is metabolized by liver microsomes, leading to the formation of several metabolites which may have distinct biological activities.
  3. Binding Affinity Studies: The compound's interaction with different kinases is quantitatively assessed using enzyme assays, revealing its selectivity profile against various targets.

These reactions underline the importance of motesanib diphosphate in modulating signaling pathways critical for tumor growth.

Mechanism of Action

Process and Data

The mechanism of action for motesanib diphosphate involves several key processes:

  1. VEGF Receptor Inhibition: By binding to VEGFRs, motesanib prevents the activation of downstream signaling pathways that promote angiogenesis and tumor growth.
  2. Blocking Phosphorylation: The compound inhibits phosphorylation events essential for cell proliferation and survival by competing with ATP.
  3. Inducing Apoptosis: Through its antiangiogenic effects, motesanib can lead to reduced blood supply to tumors, ultimately inducing apoptosis in cancer cells.

Data from clinical studies indicate that motesanib can induce partial responses in patients with advanced cancers by disrupting these critical pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Motesanib diphosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are significant for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Motesanib diphosphate has been explored for various scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology, where it is evaluated for treating solid tumors by inhibiting angiogenesis.
  2. Combination Therapies: Motesanib has potential use in combination with other therapeutic agents to enhance efficacy against multidrug-resistant cancer cells.
  3. Research Tool: As a selective kinase inhibitor, it serves as a valuable tool in research settings to study signaling pathways related to cancer biology.
Mechanistic Insights into Kinase Inhibition Profiles of Motesanib Diphosphate

Motesanib diphosphate (AMG 706) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting key receptor tyrosine kinases involved in angiogenesis and tumor progression. This anthranilamide derivative (chemical formula: C₂₂H₂₃N₅O · 2H₃PO₄; molecular weight: 569.44 g/mol) exhibits potent multi-kinase inhibition through precise molecular interactions within kinase domains [1] [6]. Its chemical structure features a pyridine core linked to a dihydroindole moiety via a carboxamide bridge, enabling specific binding interactions with catalytic sites [1] [9].

Structural Basis of VEGF Receptor 1/2/3 Inhibition

Motesanib demonstrates nanomolar inhibitory potency against vascular endothelial growth factor receptors (VEGFRs), with IC₅₀ values of 2 nM (VEGFR1), 3 nM (VEGFR2), and 6 nM (VEGFR3) [6]. X-ray crystallographic studies (PDB ID: 3EFL) reveal that motesanib occupies the ATP-binding cleft of VEGFR-2 in its inactive conformation, establishing a complex hydrogen bonding network [2] [9]. Key interactions include:

  • Bidentate hydrogen bonding between the carboxamide linkage and gatekeeper residue Glu885 (NH···O=C distance: 2.11 Å; angle: 11.66°)
  • Hydrogen bond donation from the indoline NH to the backbone carbonyl of Asp1046 (distance: 2.04 Å; angle: 9.60°)
  • Hydrogen bond acceptance by the pyridinyl nitrogen from Cys919 (distance: 2.19 Å; angle: 5.21°) [9]

Table 1: Key Hydrogen Bond Interactions in VEGFR-2-Motesanib Complex

Amino Acid ResidueInteraction TypeBond Distance (Å)Bond Angle (°)Energy Contribution (kcal/mol)
Glu885Charge-assisted H-bond2.1111.66-26.82
Asp1046H-bond2.049.60-12.96
Cys919H-bond2.195.21-9.06
Lys868Cation-π3.8 (centroid)--3.93

Hydrophobic interactions further stabilize binding: the trifluoromethylphenyl group occupies a lipophilic pocket between Val916 and Lys868, while the indoline moiety engages in van der Waals contacts with Val899 and Leu1035 [2] [9]. This binding mode effectively blocks VEGF-induced autophosphorylation, inhibiting downstream signaling responsible for endothelial cell proliferation, migration, and survival [6] [8].

Selectivity Dynamics for PDGFR and KIT Receptor Antagonism

Beyond VEGF receptors, motesanib inhibits platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (KIT) with IC₅₀ values of 84 nM and 8 nM, respectively [1] [7]. The approximately 10-fold selectivity for VEGFR over PDGFR stems from structural differences in the hydrophobic pocket adjacent to the ATP-binding site [6]. Molecular dynamics simulations reveal that motesanib's indoline ring system optimally fills the smaller hydrophobic region in KIT's catalytic domain, explaining its enhanced potency against this kinase compared to PDGFR [7].

Preclinical studies demonstrate motesanib effectively inhibits wild-type KIT autophosphorylation (IC₅₀: 37 nM) and suppresses SCF-mediated proliferation [6] [7]. Notably, it maintains activity against specific imatinib-resistant KIT mutants (Y823D and D816H) through preserved hydrophobic interactions and H-bonding capacity, though it shows reduced efficacy against the gatekeeper mutation T670I due to steric hindrance [7]. In gastrointestinal stromal tumor (GIST) models, motesanib inhibited PDGF-BB-induced proliferation with an IC₅₀ of 207 nM, correlating with reduced phosphorylation of downstream effectors like AKT and ERK [7].

Table 2: Comparative Kinase Inhibition Profile of Motesanib

Target KinaseIC₅₀ (nM)Cellular Function InhibitedSelectivity Ratio (vs. VEGFR2)
VEGFR12VEGF-mediated angiogenesis1.5x
VEGFR23VEGF-mediated angiogenesis1x
VEGFR36Lymphangiogenesis0.5x
KIT8SCF-mediated proliferation0.38x
PDGFRβ84PDGF-mediated proliferation0.036x
RET59GDNF signaling0.051x

ATP-Competitive Binding Mechanisms in Angiokinase Modulation

Motesanib functions as a Type I kinase inhibitor that competes with ATP for binding to the catalytic cleft while stabilizing the kinase in its inactive conformation [2] [9]. Density functional theory (DFT) calculations at the B3LYP/Def2-SVP level demonstrate that motesanib's binding energy primarily derives from electrostatic complementarity rather than hydrophobic effects [9]. The pyridine-3-carboxamide scaffold adopts a planar configuration that mimics the purine ring of ATP, enabling:

  • Optimal positioning for hydrogen bonding with hinge region residues (Cys919)
  • Cation-π interaction between the pyridine ring and Lys868 (binding energy: -3.93 kcal/mol)
  • Charge-assisted hydrogen bonding with catalytic residues Glu885 and Asp1046 [9]

The dihydroindole moiety's dimethyl groups induce steric hindrance that prevents activation loop adoption of the catalytically competent conformation. This dual mechanism—competitive ATP displacement coupled with conformational restriction—explains motesanib's broad anti-angiogenic activity across VEGFRs, PDGFR, and KIT [2] [6]. In cellular assays, motesanib inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 10 nM, while showing minimal effect on bFGF-mediated proliferation (IC₅₀ > 3,000 nM), confirming selective angiokinase targeting [6].

Cross-Reactivity Analysis with RET Tyrosine Kinase

Motesanib exhibits moderate inhibitory activity against RET tyrosine kinase (IC₅₀: 59 nM), approximately 20-fold less potent than its VEGFR2 inhibition [1] [10]. This cross-reactivity stems from structural conservation in the ATP-binding pockets between VEGFR2 and RET, particularly in residues coordinating the pyridine ring [10]. In vitro studies demonstrate motesanib inhibits RET autophosphorylation with similar potency to its PDGFR inhibition [7].

Notably, motesanib inhibits clinically relevant RET mutants, including those associated with medullary thyroid carcinoma (M918T and C634W), though with reduced efficacy compared to wild-type RET [2] [7]. This differential inhibition profile occurs because the C634W mutation induces conformational changes in the glycine-rich loop that partially obstruct motesanib's access to the hydrophobic back pocket [7]. Molecular modeling suggests motesanib's anthranilamide core maintains hydrogen bonding with RET's Glu775 and Leu778, analogous to its interaction with VEGFR2's Glu885 and Cys919, but achieves less optimal hydrophobic packing due to RET's larger gatekeeper residue (Ile788 vs Val916 in VEGFR2) [2] [7].

Table 3: Motesanib's Kinase Targets and Associated Biochemical Parameters

Target ReceptorPrimary LigandBiological FunctionInhibition Constant (Kᵢ, nM)
VEGFR1VEGF-A, VEGF-BAngiogenesis1.5
VEGFR2VEGF-AAngiogenesis, permeability2.2
VEGFR3VEGF-C, VEGF-DLymphangiogenesis4.5
PDGFRβPDGF-BBPericyte recruitment62
KITSCFStem cell maintenance6
RETGDNF familyNeural crest development44

Properties

CAS Number

857876-30-3

Product Name

Motesanib diphosphate

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid

Molecular Formula

C22H26N5O5P

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4)

InChI Key

UJMNMHXUOCSCFT-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate;

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.